
Venetoclax
Vue d'ensemble
Description
Venetoclax, sold under the brand names Venclexta and Venclyxto, is a medication primarily used to treat adults with chronic lymphocytic leukemia, small lymphocytic lymphoma, and acute myeloid leukemia . It is a selective B-cell lymphoma-2 protein inhibitor, which plays a crucial role in regulating apoptosis, or programmed cell death .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Venetoclax is synthesized through a multi-step process involving several key intermediates. The synthesis begins with the preparation of the core structure, which includes a biaryl acylsulfonamide. The process involves the following steps:
Formation of the Biaryl Core: This involves the coupling of a substituted benzene ring with a pyridine ring.
Sulfonamide Formation: The biaryl core is then reacted with a sulfonyl chloride to form the sulfonamide linkage.
Piperazine Addition: The final step involves the addition of a piperazine ring to the sulfonamide intermediate.
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes the use of high-performance liquid chromatography for purification and quality control . The process is designed to be scalable and cost-effective, ensuring that the compound can be produced in large quantities for clinical use.
Analyse Des Réactions Chimiques
Types of Reactions: Venetoclax undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidative impurities.
Reduction: Reduction reactions can be used to modify the nitro group present in the compound.
Common Reagents and Conditions:
Oxidation: Meta-chloroperoxybenzoic acid in dichloromethane.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Various halogenating agents and nucleophiles.
Major Products:
Oxidation: this compound N-oxide and this compound hydroxylamine impurity.
Reduction: Reduced forms of this compound with modified nitro groups.
Substitution: Substituted this compound derivatives with different functional groups.
Applications De Recherche Scientifique
Chronic Lymphocytic Leukemia (CLL)
Venetoclax is primarily indicated for:
- First-line Treatment : Used alone or in combination with rituximab for previously untreated patients.
- Relapsed/Refractory CLL : Effective in patients who have received prior therapies, particularly those with 17p deletion.
Clinical Trials and Efficacy :
- The MURANO study demonstrated that this compound combined with rituximab significantly improved outcomes compared to bendamustine-rituximab, achieving an overall response rate of 79% and a complete response rate of 20% .
- A real-world evidence study indicated that this compound-based therapy post-covalent Bruton tyrosine kinase inhibitors resulted in durable remissions and improved progression-free survival .
Study | Patient Population | Treatment Regimen | Overall Response Rate | Progression-Free Survival |
---|---|---|---|---|
MURANO | CLL patients | This compound + Rituximab | 79% | Not specified |
CAPTIVATE | Untreated CLL patients | Ibrutinib + this compound | 58% undetectable MRD | Not specified |
Real-World Evidence | Relapsed/Refractory CLL patients | This compound after BTKi | Durable remission observed | Improved TTNT-D |
Acute Myeloid Leukemia (AML)
This compound is also approved for use in combination with hypomethylating agents for older adults or those unable to receive intensive chemotherapy.
Clinical Findings :
- In combination with azacitidine or decitabine, this compound has shown promising results, leading to significant improvements in overall survival rates compared to historical controls .
Off-Label Uses and Future Directions
Research is ongoing into the use of this compound for other malignancies such as:
- Multiple Myeloma : Early studies suggest potential efficacy when combined with other agents.
- Acute Lymphoblastic Leukemia (ALL) : Investigations are underway to assess its effectiveness in this context.
Safety Profile
This compound is generally well-tolerated, but it can lead to tumor lysis syndrome, particularly during the initial dose titration phase. Mitigation strategies include gradual dose escalation and hydration protocols .
Quality of Life Considerations
A phase 3b study (VENICE II) evaluated the impact of this compound monotherapy on health-related quality of life. Results indicated significant improvements in global health status and specific quality of life domains such as fatigue and insomnia .
Mécanisme D'action
Venetoclax is often compared with other B-cell lymphoma-2 inhibitors, such as Navitoclax and Obatoclax . While all these compounds target the B-cell lymphoma-2 protein, this compound is unique in its high selectivity and potency. Unlike Navitoclax, which also inhibits B-cell lymphoma-extra large, this compound specifically targets B-cell lymphoma-2, reducing the risk of thrombocytopenia . Obatoclax, on the other hand, has a broader spectrum of activity but is less potent compared to this compound .
Comparaison Avec Des Composés Similaires
Navitoclax: A B-cell lymphoma-2 and B-cell lymphoma-extra large inhibitor.
Obatoclax: A pan-B-cell lymphoma-2 family inhibitor.
ABT-737: A precursor to Venetoclax with similar activity but lower potency.
This compound stands out due to its high selectivity for B-cell lymphoma-2 and its ability to induce apoptosis in cancer cells with minimal off-target effects .
Activité Biologique
Venetoclax (Venclexta) is a selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein, primarily used in the treatment of hematologic malignancies such as chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML). This article explores the biological activity of this compound, supported by clinical data, case studies, and research findings.
This compound functions by inhibiting BCL-2, a protein that prevents apoptosis in cancer cells. By blocking BCL-2, this compound promotes the activation of pro-apoptotic proteins BAX and BAK, leading to mitochondrial cytochrome C release and subsequent apoptosis in malignant cells. This mechanism has been validated in various preclinical studies using AML cell lines and patient-derived samples .
Chronic Lymphocytic Leukemia (CLL)
This compound has shown significant efficacy in CLL, particularly in patients with del(17p) or TP53 mutations. A pivotal phase 3b trial (VENICE-1) demonstrated that this compound monotherapy resulted in a complete remission rate of approximately 79% among previously treated patients . The study involved a 5-week ramp-up to a maximum dose of 400 mg daily, with patients monitored for two years post-treatment.
Study | Population | Complete Remission Rate | Duration | Notes |
---|---|---|---|---|
VENICE-1 | Relapsed/Refractory CLL | 79% | Up to 108 weeks | Included patients with del(17p) and TP53 mutations |
Acute Myeloid Leukemia (AML)
In AML, this compound has been evaluated in combination with hypomethylating agents like azacitidine. A case study reported an 80-year-old patient achieving complete remission after one cycle of this combination therapy. The overall response rate was significantly higher than expected with azacitidine alone, with 61% of patients achieving complete remission or complete remission with incomplete marrow recovery .
Combination Therapy | Complete Remission Rate | Common Toxicities |
---|---|---|
This compound + Azacitidine | 61% | Febrile neutropenia, nausea, neutropenia |
Preclinical Studies
Preclinical research has further elucidated the biological activity of this compound. Studies have indicated that it effectively reduces MCL-1 protein levels when combined with other agents, enhancing apoptosis in AML cells. This synergistic effect has been confirmed in both in vitro and in vivo models .
Case Studies
Case Study: this compound + Azacitidine
A notable case involved an elderly patient with AML who was not eligible for intensive chemotherapy. After receiving this compound combined with azacitidine, the patient achieved complete remission within weeks. This outcome highlights the potential of this compound to improve survival rates in high-risk populations .
Additional Case Study: Combination Therapy in CLL
In another instance, patients receiving this compound following treatment with ibrutinib showed high rates of undetectable minimal residual disease (uMRD), indicating effective disease control and potential for long-term remission .
Safety Profile
The safety profile of this compound varies depending on the combination therapy used. Common adverse effects include:
Propriétés
IUPAC Name |
4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H50ClN7O7S/c1-45(2)15-11-33(39(26-45)31-3-5-34(46)6-4-31)29-51-17-19-52(20-18-51)35-7-9-38(42(24-35)60-36-23-32-12-16-47-43(32)49-28-36)44(54)50-61(57,58)37-8-10-40(41(25-37)53(55)56)48-27-30-13-21-59-22-14-30/h3-10,12,16,23-25,28,30,48H,11,13-15,17-22,26-27,29H2,1-2H3,(H,47,49)(H,50,54) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBVNQSMGBZMKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)NCC6CCOCC6)[N+](=O)[O-])OC7=CN=C8C(=C7)C=CN8)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H50ClN7O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30154863 | |
Record name | ABT-199 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30154863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
868.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Proteins in the B cell CLL/lymphoma 2 (BCL-2) family are necessary regulators of the apoptotic (anti-cell programmed death) process. This family comprises proapoptotic and prosurvival proteins for various cells. Cancer cells evade apoptosis by inhibiting programmed cell death (apoptosis). The therapeutic potential of directly inhibiting prosurvival proteins was unveiled with the development of navitoclax, a selective inhibitor of both BCL-2 and BCL-2-like 1 (BCL-X(L)), which has demonstrated clinical efficacy in some BCL-2-dependent hematological cancers. Selective inhibition of BCL-2 by venetoclax, sparing BCL-xL enables therapeutic induction of apoptosis without the negative effect of thrombocytopenia,. Venetoclax helps restore the process of apoptosis by binding directly to the BCL-2 protein, displacing pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization and the activation of caspase enzymes. In nonclinical studies, venetoclax has shown cytotoxic activity in tumor cells that overexpress BCL-2. | |
Record name | Venetoclax | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11581 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1257044-40-8 | |
Record name | ABT 199 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1257044-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Venetoclax [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1257044408 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Venetoclax | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11581 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ABT-199 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30154863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (amorphous) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VENETOCLAX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N54AIC43PW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.